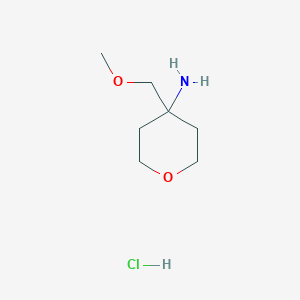

4-(Methoxymethyl)oxan-4-amine hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds with methoxy and amine functionalities is a topic of interest in the provided papers. For instance, a nitrogen analog of stilbene with methoxy groups was synthesized through a single-step process, indicating the potential for straightforward synthetic routes for related compounds . Additionally, 4-aminopyrylium derivatives were prepared from secondary amines and methoxypyrylium salts, suggesting that similar methodologies could be applicable to the synthesis of "4-(Methoxymethyl)oxan-4-amine hydrochloride" . The synthesis of 4-hydroxy-3-methoxyphenyl oxime from vanillin also highlights the use of methoxyphenyl precursors, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds containing methoxyphenyl groups has been characterized using various analytical techniques. For example, the structure of 4-silacyclohexanones and related amines was elucidated using NMR spectroscopy and single-crystal X-ray diffraction . These techniques could similarly be employed to analyze the molecular structure of "4-(Methoxymethyl)oxan-4-amine hydrochloride".

Chemical Reactions Analysis

The reactivity of methoxyphenyl-containing compounds has been investigated, with studies showing that such compounds can undergo a variety of chemical reactions. For instance, the formation of Schiff bases from a methoxyphenyl-containing pyrimidine derivative indicates that "4-(Methoxymethyl)oxan-4-amine hydrochloride" may also participate in condensation reactions with primary and heterocyclic amines .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "4-(Methoxymethyl)oxan-4-amine hydrochloride" are not directly reported, the properties of structurally related compounds can provide some insights. The methoxyphenyl group is known to influence the UV absorption properties, as seen in the study of a nitrogen analog of stilbene, which exhibited a UV-blocking effect . This suggests that "4-(Methoxymethyl)oxan-4-amine hydrochloride" may also possess UV-absorbing capabilities. Additionally, the solubility, melting points, and stability of compounds can be inferred from similar methoxyphenyl and amine-containing structures .

Wissenschaftliche Forschungsanwendungen

Environmental Remediation and Advanced Materials

The chemical compound 4-(Methoxymethyl)oxan-4-amine hydrochloride plays a crucial role in various scientific research applications, especially in the fields of environmental science and advanced materials. Although the direct references to this compound are scarce, its structural characteristics suggest potential uses in pollution remediation and the development of new materials.

Environmental Decontamination : The compound's functional groups, such as the amine and ether functionalities, might be exploited in environmental remediation technologies. For example, studies on similar nitrogen-containing compounds have demonstrated their efficacy in removing pollutants from water through adsorption and catalytic degradation processes. These include the removal of hazardous compounds like pharmaceutical pollutants and dyes from aqueous solutions, showcasing the potential application of amine-functionalized compounds in water purification systems (G. Prasannamedha & P. S. Kumar, 2020).

Advanced Materials Development : The structure of 4-(Methoxymethyl)oxan-4-amine hydrochloride could be instrumental in synthesizing new polymers or functional materials. Research on similar compounds has led to the development of materials with unique properties, such as open-framework borates with applications in catalysis, optics, and lighting devices. These materials are characterized by their use of amine molecules and transition metal complexes, hinting at the potential for 4-(Methoxymethyl)oxan-4-amine hydrochloride to contribute to the synthesis of novel materials with wide-ranging applications (Zhien Lin & Guo‐Yu Yang, 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(methoxymethyl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-6-7(8)2-4-10-5-3-7;/h2-6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOYKRLGPHAVFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCOCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methoxymethyl)oxan-4-amine hydrochloride | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

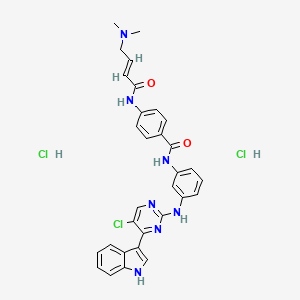

![3-(3-methylphenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2520056.png)

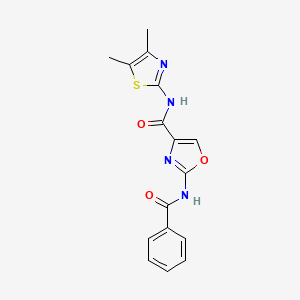

![Carbamic acid, N-[trans-4-[(dimethylamino)methyl]cyclohexyl]-, phenylmethyl ester](/img/structure/B2520058.png)

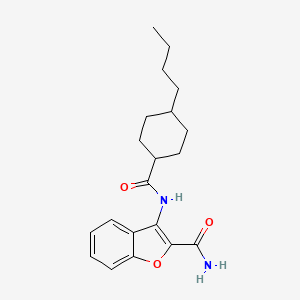

![N-((3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2520067.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2520068.png)

![N'-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide](/img/structure/B2520070.png)

![8-(2-bromobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2520075.png)

![2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B2520076.png)